Succinylcholine chloride

描述

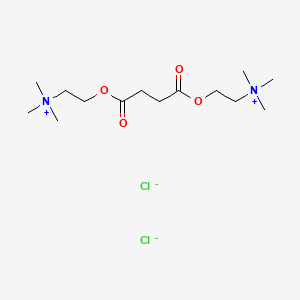

琥珀酰胆碱氯化物: 是一种常用的去极化型骨骼肌松弛剂,广泛应用于医疗领域。 它主要用作麻醉的辅助药物,以促进气管插管,并在手术过程中和机械通气期间提供骨骼肌松弛 . 该化合物由两个乙酰胆碱神经递质分子组成,通过其乙酰基连接在一起 .

准备方法

合成路线和反应条件: 琥珀酰胆碱氯化物的制备涉及多个步骤。其中一种方法包括用五氯化磷与琥珀酸反应生成琥珀酰氯。 然后在氯化钙和乙醇存在下,用胆碱氯化物进行酯化反应 . 反应通常在 50 至 60°C 的温度下进行约一个小时 .

工业生产方法: 在工业环境中,制备方法包括将琥珀酸、二氯乙烷和二甲基甲酰胺 (DMF) 加入到反应容器中。将 BTC (双(三氯甲基)碳酸酯) 在二氯乙烷中的溶液在低于 10°C 的温度下滴加。加入后,将温度升高至回流反应 1-2 小时。 然后将生成的琥珀酰氯与胆碱氯化物在高温下反应,得到琥珀酰胆碱氯化物 .

化学反应分析

反应类型: 琥珀酰胆碱氯化物会发生各种化学反应,包括水解和酯化。 它被血浆假性胆碱酯酶水解,生成琥珀酰单胆碱和胆碱 .

常用试剂和条件:

水解: 由血浆假性胆碱酯酶催化。

主要产物:

水解: 琥珀酰单胆碱和胆碱.

科学研究应用

Medical Uses

1. Anesthesia and Intubation

- Succinylcholine chloride is primarily indicated as an adjunct to general anesthesia to facilitate tracheal intubation. Its rapid onset (within 60 seconds) makes it ideal for emergency situations where immediate airway management is necessary . The drug provides effective skeletal muscle relaxation, allowing for easier intubation and surgical procedures .

2. Emergency Medicine

- In emergency medicine, succinylcholine's rapid action is crucial for patients requiring urgent airway control. It is particularly beneficial in trauma cases where quick intubation can be life-saving . The short duration of action (typically 5-10 minutes) allows for neuromuscular recovery if intubation fails, reducing the risk of prolonged respiratory distress .

3. Electroconvulsive Therapy

- Succinylcholine is also utilized during electroconvulsive therapy (ECT) to mitigate muscle contractions induced by electrical stimulation. Although this use is off-label, it helps prevent complications associated with muscle spasms during the procedure .

Pharmacological Properties

This compound operates by binding to post-synaptic cholinergic receptors at the neuromuscular junction, causing initial muscle fasciculations followed by paralysis. Its metabolism occurs rapidly through plasma butyrylcholinesterase, which is responsible for its short duration of action .

Case Studies and Clinical Insights

Case Study: Intentional Injection for Self-Harm

A notable case involved a 28-year-old female healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical conditions, she was successfully resuscitated and discharged without neurological deficits after targeted temperature management was implemented . This case underscores both the potential for misuse of succinylcholine and the need for prompt medical intervention in such scenarios.

Clinical Observations

Research indicates that succinylcholine remains a preferred choice over other neuromuscular blockers like rocuronium in specific emergency settings due to its superior intubating conditions and rapid efficacy . However, caution is advised in patients with conditions that may predispose them to hyperkalemia, as succinylcholine can exacerbate this risk .

Comparative Efficacy

| Characteristic | This compound | Rocuronium |

|---|---|---|

| Onset of Action | 60 seconds | 1-2 minutes |

| Duration of Action | 5-10 minutes | 30-60 minutes |

| Use in Emergencies | Preferred | Less preferred |

| Risk of Hyperkalemia | Yes | Lower risk |

作用机制

琥珀酰胆碱氯化物通过与神经肌肉接合处突触后烟碱型乙酰胆碱受体结合而发挥作用。 这种结合会导致运动终板的长时间去极化,从而导致肌肉瘫痪 . 该化合物模拟乙酰胆碱的作用,但不能迅速降解,导致持续的去极化和随后的肌肉松弛 .

相似化合物的比较

类似化合物:

罗库溴铵: 一种非去极化型神经肌肉阻滞剂,作用开始时间相似,但持续时间更长.

维库溴铵: 另一种用于手术期间肌肉松弛的非去极化型药物.

丙泊酚: 用于麻醉,但作用机制不同.

独特性: 琥珀酰胆碱氯化物因其快速起效和短效的特点而独树一帜,使其特别适用于需要短暂肌肉松弛的短期医疗程序 . 与非去极化型药物不同,它会导致肌肉膜的初始去极化,在瘫痪之前导致短暂的肌肉抽搐 .

生物活性

Succinylcholine chloride, commonly referred to as succinylcholine, is a depolarizing neuromuscular blocker widely used in clinical settings for its rapid onset and short duration of action. It is primarily employed to facilitate intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of succinylcholine, encompassing its mechanism of action, pharmacokinetics, adverse effects, and relevant case studies.

Succinylcholine functions by mimicking acetylcholine (ACh), binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to:

- Depolarization : Initial activation results in muscle fasciculations due to depolarization of the motor end plate.

- Sustained Blockade : Following prolonged exposure, succinylcholine causes desensitization of the receptors, leading to a state of flaccid paralysis as neuromuscular transmission is inhibited .

The overall effect is a rapid onset of paralysis, typically within 60 seconds after intravenous administration, lasting approximately 4 to 6 minutes .

Pharmacokinetics

Succinylcholine exhibits distinct pharmacokinetic properties:

Clinical Applications

Succinylcholine is primarily indicated for:

- Rapid Sequence Intubation (RSI) : It provides optimal conditions for intubation in emergency settings.

- Surgical Procedures : Its short duration makes it ideal for procedures requiring quick recovery from muscle paralysis.

Adverse Effects

While succinylcholine is generally safe when used appropriately, it can lead to several adverse effects:

- Hyperkalemia : Increased serum potassium levels can occur, especially in patients with pre-existing conditions like burns or neuromuscular disorders.

- Malignant Hyperthermia : A rare but serious reaction that may occur in susceptible individuals.

- Cardiovascular Effects : Potential for bradycardia or tachyarrhythmias due to autonomic ganglionic stimulation .

Case Study 1: Ischemic-Hypoxic Encephalopathy

A notable case involved a patient who ingested succinylcholine orally, resulting in ischemic-hypoxic encephalopathy. Initial symptoms included altered mental status and respiratory distress. Neuroimaging confirmed toxic encephalopathy as the diagnosis after ruling out other causes. The patient eventually recovered following symptomatic treatment .

Case Study 2: Intentional Self-Harm

Another case reported a healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical condition upon arrival at the emergency department, rapid resuscitation and supportive care resulted in full recovery without neurological deficits after four days .

属性

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of succinylcholine chloride?

A2:

Molecular Formula: C14H30Cl2N2O4 [] * Molecular Weight: 361.31 g/mol []* Spectroscopic data:* Proton nuclear magnetic resonance (1H-NMR) spectroscopy can be used to identify and quantify this compound. A characteristic resonance signal appears at approximately 3.27 ppm [].

Q2: Can you elaborate on the material compatibility and stability of this compound, particularly under various storage conditions?

A2: this compound is susceptible to hydrolysis. Studies have shown that it degrades in solution, with the rate of degradation influenced by factors like pH, temperature, and storage conditions.

- pH: Maximum stability is observed at a pH range of 3.75 to 4.50 [].

- Temperature: Degradation is significantly accelerated at higher temperatures. For example, a 10% loss in potency was observed after 5 months at 20-26°C compared to minimal hydrolysis after 23 months at 4-6°C [].

- Storage in Syringes: this compound injection in polypropylene syringes remained stable for 45 days at 25°C with less than 10% potency loss and for 90 days at 4°C with less than 1% loss [].

- Light Exposure: Protecting solutions from light can slow down initial degradation [].

Q3: How does the stability of this compound in solution change over time?

A4: Studies have shown that the hydrolysis of this compound in solutions like 5% dextrose and normal saline follows apparent zero-order kinetics []. This means that the degradation rate is independent of the drug concentration, and a constant amount of the drug degrades over a specific period.

Q4: Are there any specific concerns regarding the stability of this compound injections packaged in disposable plastic syringes?

A5: While plastic syringes offer convenience, adsorption of this compound onto the syringe material is a potential concern []. This adsorption can lead to a reduction in the delivered dose, affecting the drug's efficacy. Further research is needed to fully understand the extent and impact of this adsorption and explore potential mitigation strategies.

Q5: Does the addition of hyaluronidase affect the action of this compound?

A6: Yes, adding hyaluronidase, an enzyme that breaks down hyaluronic acid in connective tissues, significantly reduces the latency period of this compound when administered intramuscularly. This effect is attributed to the enhanced absorption of the drug due to the breakdown of hyaluronic acid, which facilitates faster drug diffusion into the bloodstream [, ].

Q6: What analytical methods are used to characterize and quantify this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing this compound. It allows for the separation and quantification of the drug and its degradation products [, , , , , ].

- Thin-Layer Chromatography (TLC): This technique, although less common than HPLC, offers a more sensitive approach for assessing this compound degradation [].

- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: This spectroscopic method provides a specific and accurate way to quantify this compound in injections, utilizing the integral values of characteristic resonance signals for calculation [].

- Iodimetric Method: This method estimates the extent of this compound hydrolysis in injections [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。